N-Methoxy-2,N-dimethylacrylamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methoxy-2,N-dimethylacrylamide can be synthesized through various methods. One common approach involves the reaction of N,N-dimethylacrylamide with methoxyamine hydrochloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production would likely involve optimized reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-Methoxy-2,N-dimethylacrylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as or in the presence of a base.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted acrylamides depending on the nucleophile used.
Scientific Research Applications
N-Methoxy-2,N-dimethylacrylamide has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Utilized in the study of protein interactions and modifications.
Medicine: Investigated for potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methoxy-2,N-dimethylacrylamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The methoxy group and the acrylamide moiety allow it to undergo polymerization and other reactions, making it useful in the synthesis of complex molecules and materials. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
N,N-Dimethylacrylamide: Similar in structure but lacks the methoxy group, making it less reactive in certain substitution reactions.
N-Methoxy-N-methylmethacrylamide: Another related compound with similar properties but different reactivity due to the presence of the methoxy group.
Uniqueness: N-Methoxy-2,N-dimethylacrylamide is unique due to its combination of the methoxy group and the acrylamide moiety, which provides distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable in research and industrial applications where specific reactivity is required .
Properties
IUPAC Name |
N-methoxy-N,2-dimethylprop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(2)6(8)7(3)9-4/h1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCFRIXKHXJIFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462543 | |
Record name | N-METHOXY-2,N-DIMETHYLACRYLAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132960-14-6 | |
Record name | N-METHOXY-2,N-DIMETHYLACRYLAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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